Ethyldiphenylphosphine sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

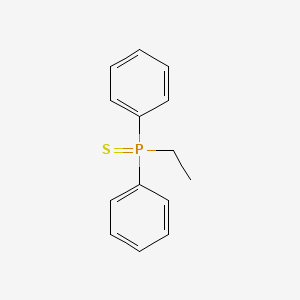

Ethyldiphenylphosphine sulfide is an organophosphorus compound with the molecular formula C14H15PS. It is a derivative of phosphine sulfide, where an ethyl group and two phenyl groups are bonded to the phosphorus atom. This compound is known for its stability and is often used as a synthetic intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyldiphenylphosphine sulfide can be synthesized through the reaction of ethyldiphenylphosphine with elemental sulfur. The reaction typically occurs in a solvent such as toluene or dichloromethane at room temperature. The reaction is straightforward and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency in production .

Chemical Reactions Analysis

Types of Reactions

Ethyldiphenylphosphine sulfide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced back to ethyldiphenylphosphine.

Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or other electrophiles can be used under mild conditions

Major Products Formed

Oxidation: Ethyldiphenylphosphine oxide.

Reduction: Ethyldiphenylphosphine.

Substitution: Various substituted phosphine sulfides depending on the reagents used

Scientific Research Applications

Ethyldiphenylphosphine sulfide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.

Medicine: Explored for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism by which ethyldiphenylphosphine sulfide exerts its effects involves its ability to form stable complexes with metals and other electrophiles. The phosphorus atom in the compound acts as a nucleophile, allowing it to participate in various chemical reactions. The sulfur atom can also engage in interactions with other molecules, enhancing the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

Triphenylphosphine sulfide: Similar in structure but with three phenyl groups instead of two phenyl and one ethyl group.

Diphenylphosphine oxide: Contains an oxygen atom instead of sulfur.

Ethyldiphenylphosphine: Lacks the sulfur atom, making it less reactive in certain types of reactions

Uniqueness

Ethyldiphenylphosphine sulfide is unique due to its balanced reactivity and stability. The presence of both ethyl and phenyl groups provides a unique steric and electronic environment, making it suitable for a wide range of applications. Its ability to form stable complexes with metals and other electrophiles sets it apart from other similar compounds .

Biological Activity

Ethyldiphenylphosphine sulfide (EDPPS) is a sulfur-containing organophosphorus compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of EDPPS, highlighting its antibacterial properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

EDPPS is characterized by the presence of a phosphorus atom bonded to two phenyl groups and an ethyl group, along with a sulfur atom. This unique structure contributes to its reactivity and biological activity.

Antibacterial Activity

Recent studies have demonstrated that EDPPS exhibits significant antibacterial properties against various strains of bacteria. The mechanism of action is primarily attributed to its ability to disrupt lipid biosynthesis in bacterial cells.

Case Studies

- Inhibition of FabH Protein : EDPPS has been shown to inhibit the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) in Escherichia coli. This inhibition occurs through direct interaction with thiol groups in the enzyme, effectively blocking fatty acid biosynthesis, which is crucial for bacterial growth and survival .

- Minimum Inhibitory Concentration (MIC) : In vitro assays revealed that EDPPS has an MIC value as low as 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that EDPPS could serve as a potent agent against antibiotic-resistant bacterial infections .

- Synergistic Effects : When combined with other antibiotics, EDPPS demonstrated synergistic effects, enhancing the overall antibacterial efficacy against resistant strains. This potential for combination therapy may provide new avenues for treating multidrug-resistant infections .

The biological activity of EDPPS can be attributed to several mechanisms:

- Electrophilic Nature : The electrophilic sulfur atom in EDPPS can undergo thiol-disulfide exchange reactions with cellular thiols such as glutathione, leading to the formation of mixed disulfides that disrupt cellular functions .

- Biofilm Disruption : EDPPS has shown the ability to disperse biofilms formed by S. aureus, which is critical in treating chronic infections where biofilm formation protects bacteria from antibiotic treatments .

Summary of Biological Activities

| Activity Type | Observations | MIC Values |

|---|---|---|

| Antibacterial | Effective against MRSA | 0.5 µg/mL |

| FabH Inhibition | Disrupts lipid biosynthesis | High inhibitory activity observed |

| Biofilm Disruption | Induces dispersal of S. aureus biofilms | Not quantified |

Future Directions

The promising biological activity of EDPPS highlights its potential as a lead compound for developing new antibiotics, particularly against resistant strains of bacteria. Further research is needed to explore its pharmacokinetics, toxicity profiles, and potential therapeutic applications.

Properties

CAS No. |

1017-98-7 |

|---|---|

Molecular Formula |

C14H15PS |

Molecular Weight |

246.31 g/mol |

IUPAC Name |

ethyl-diphenyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C14H15PS/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |

InChI Key |

LIGLGCZTJANVTN-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.